KU-0063794 (CAS: 938440-64-3) is a potent, ATP-competitive dual inhibitor of the mechanistic target of rapamycin complexes 1 and 2 (mTORC1 and mTORC2). Unlike classical allosteric modulators, KU-0063794 directly targets the ATP-binding pocket of the mTOR kinase, yielding an IC50 of approximately 10 nM in cell-free assays [1]. From a procurement and material-selection standpoint, its primary value lies in its extreme selectivity profile; it provides robust suppression of mTOR signaling without the off-target lipid kinase (PI3K) inhibition characteristic of earlier-generation dual inhibitors . This makes it an essential baseline standard for laboratories and pharmaceutical developers requiring definitive isolation of mTOR-dependent cellular processes from upstream PI3K/Akt pathway dynamics.
Substituting KU-0063794 with classical rapalogs (e.g., Rapamycin, Temsirolimus) or dual PI3K/mTOR inhibitors (e.g., PI-103, NVP-BEZ235) fundamentally compromises experimental integrity and therapeutic modeling. Rapalogs are allosteric inhibitors that primarily suppress mTORC1 while leaving mTORC2 intact, which frequently triggers a compensatory feedback loop that hyperactivates Akt via Ser473 phosphorylation, confounding efficacy data [1]. Conversely, substituting with dual PI3K/mTOR inhibitors introduces significant off-target suppression of Class I PI3K isoforms, making it impossible to determine whether observed phenotypic changes are driven by mTOR or PI3K blockade [2]. Procurement of KU-0063794 is necessary when the application demands complete ablation of both mTOR complexes without cross-reactivity against the broader kinome.
A critical procurement differentiator for KU-0063794 is its lack of cross-reactivity with phosphoinositide 3-kinases (PI3Ks). While dual inhibitors like PI-103 inhibit both PI3K and mTOR in the low nanomolar range, KU-0063794 maintains an IC50 of ~10 nM for mTORC1/2 while exhibiting no significant inhibition against Class 1 PI3Ks (PI3Kα, β, γ, δ) even at concentrations up to 10 µM [1]. This >1000-fold selectivity window ensures that upstream PI3K signaling remains unperturbed.
| Evidence Dimension | Kinase Selectivity (mTOR vs PI3K) |
| Target Compound Data | KU-0063794: IC50 ~10 nM (mTOR), >10,000 nM (PI3K) |
| Comparator Or Baseline | PI-103 / NVP-BEZ235: IC50 <50 nM for both mTOR and PI3K |
| Quantified Difference | >1000-fold selectivity for mTOR over PI3K with KU-0063794 |
| Conditions | In vitro cell-free kinase assay |
Procuring this specific compound is mandatory for assay developers who must definitively isolate mTOR-driven mechanisms from PI3K-driven mechanisms without confounding off-target effects.
Unlike allosteric rapalogs, KU-0063794 acts as an ATP-competitive inhibitor capable of fully suppressing mTORC2. In comparative models, Rapamycin and Temsirolimus fail to inhibit mTORC2, often leading to a paradoxical increase in Akt phosphorylation at Ser473 due to the removal of negative feedback loops. KU-0063794 completely ablates Akt Ser473 phosphorylation at concentrations of 100-300 nM, preventing this compensatory survival signal [1].
| Evidence Dimension | Akt Ser473 Phosphorylation (mTORC2 output) |
| Target Compound Data | KU-0063794: Complete inhibition at 100-300 nM |
| Comparator Or Baseline | Rapamycin / Temsirolimus: No inhibition; potential hyperactivation |
| Quantified Difference | Complete blockade of mTORC2-mediated Akt activation versus baseline rapalogs |
| Conditions | In vitro cell culture (e.g., RCC cell lines, HEK-293) |
Buyers studying rapalog resistance or requiring complete shutdown of the mTOR survival pathway must select an ATP-competitive dual inhibitor like KU-0063794 to avoid artifactual Akt activation.
The phosphorylation of 4E-BP1, a critical regulator of cap-dependent translation, is notoriously resistant to classical rapalogs. Quantitative immunoblotting demonstrates that KU-0063794 induces a significantly greater dephosphorylation of 4E-BP1 at Thr37, Thr46, and Ser65 compared to Rapamycin, achieving complete dephosphorylation and robust G1 cell-cycle arrest [1].
| Evidence Dimension | 4E-BP1 Dephosphorylation Efficacy |
| Target Compound Data | KU-0063794: Complete dephosphorylation at target residues |
| Comparator Or Baseline | Rapamycin: Partial/incomplete dephosphorylation |
| Quantified Difference | Higher potency in blocking 4E-BP1-mediated translation initiation |
| Conditions | mTORC2-deficient and wild-type MEF cellular models |
For researchers modeling protein synthesis blockade or cell cycle arrest, KU-0063794 provides a much more complete pharmacological knockout of mTORC1 outputs than standard rapamycin.
Processability and formulation are critical procurement factors for KU-0063794 due to its limited aqueous solubility (approx. 2.4 µM). Stock solutions require DMSO (up to 16.67 mg/mL or ~35 mM) coupled with heating (37°C) and sonication. For in vivo applications, generic aqueous buffers fail; quantitative formulation data shows that a clear, stable working solution (≥ 1.67 mg/mL) is successfully achieved using 20% SBE-β-CD in saline or a PEG300/Tween-80/Saline mixture [1].
| Evidence Dimension | In Vivo Formulation Stability |
| Target Compound Data | Clear solution at ≥ 1.67 mg/mL in 20% SBE-β-CD/Saline or PEG300/Tween-80 |
| Comparator Or Baseline | Standard aqueous buffers (precipitation occurs) |
| Quantified Difference | Enables reliable in vivo dosing compared to unformulated aqueous suspensions |
| Conditions | In vivo formulation preparation (room temperature to 37°C) |
Buyers planning animal studies must procure appropriate excipients (like SBE-β-CD or PEG300) alongside KU-0063794, as standard aqueous delivery will result in precipitation and failed dosing.
Because KU-0063794 exhibits >1000-fold selectivity for mTOR over Class I PI3Ks, it is a highly effective procurement choice for laboratories mapping complex signaling networks. It allows researchers to definitively attribute phenotypic changes (such as autophagy induction or metabolic shifts) to mTOR kinase activity rather than upstream PI3K interference, a common confounding factor when using dual inhibitors like NVP-BEZ235 [1].
In preclinical oncology screening, particularly for renal cell carcinoma and leukemias, classical rapalogs often fail due to mTORC2-mediated Akt hyperactivation. KU-0063794 is deployed to completely block this feedback loop by inhibiting both mTORC1 and mTORC2, providing a more accurate model of total mTOR pathway ablation [2].
For assays specifically measuring cap-dependent translation and G1 cell-cycle arrest, KU-0063794 is prioritized over rapamycin. Its ability to induce complete dephosphorylation of 4E-BP1 at key residues (Thr37, Thr46, Ser65) ensures that translation initiation is robustly halted, making it a highly reliable positive control in high-throughput screening for novel translation inhibitors [1].
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